molecular formula C10H12N4O B1322240 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine CAS No. 300552-26-5

2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine

Cat. No.: B1322240
CAS No.: 300552-26-5
M. Wt: 204.23 g/mol
InChI Key: FPNJTRKJOCKUPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce complex heterocycles . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in large quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: The addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This involves the replacement of one functional group with another, which can occur under various conditions depending on the substituents involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo-pyridine derivatives with additional oxygen functionalities, while substitution reactions can introduce a wide range of functional groups into the molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

2-piperazin-1-yl-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNJTRKJOCKUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(O2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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